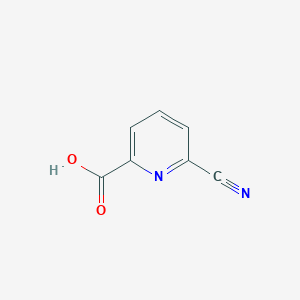

6-Cyanopyridine-2-carboxylic acid

CAS No.: 872602-74-9

Cat. No.: VC2267262

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872602-74-9 |

|---|---|

| Molecular Formula | C7H4N2O2 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 6-cyanopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) |

| Standard InChI Key | NDFGHOYJWGPBEH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C(=O)O)C#N |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C#N |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

6-Cyanopyridine-2-carboxylic acid is characterized by several key physical and chemical properties that determine its behavior and applications. The compound has a molecular formula of C7H4N2O2 with a molecular weight of 148.12 g/mol . Its structure incorporates a pyridine ring with two functional groups: a carboxylic acid (-COOH) at position 2 and a nitrile or cyano group (-CN) at position 6. This arrangement creates a molecule with specific electronic distribution and reactivity patterns.

Table 1: Physical and Chemical Properties of 6-Cyanopyridine-2-carboxylic Acid

The acid's pKa value of approximately 3.08 indicates its moderately strong acidic character, a property attributable to the electron-withdrawing effect of both the pyridine ring and the cyano group that stabilize the carboxylate anion formed upon deprotonation . This acidic strength makes it suitable for applications requiring controlled acid-base interactions.

Molecular Structure and Bonding

The molecular structure of 6-Cyanopyridine-2-carboxylic acid exhibits several interesting features that influence its chemical behavior. The pyridine ring provides an aromatic system with a nitrogen atom that can act as a hydrogen bond acceptor. The carboxylic acid group at position 2 can function both as a hydrogen bond donor through its -OH group and as an acceptor through its carbonyl oxygen. Meanwhile, the cyano group at position 6 serves primarily as a hydrogen bond acceptor.

This combination of functional groups creates a molecule with multiple potential interaction sites, making it particularly valuable in crystal engineering applications. The planar structure of the molecule facilitates π-π stacking interactions with other aromatic systems, which can be crucial for forming stable crystalline structures . Additionally, the carboxylic acid group can participate in dimerization through hydrogen bonding, a common feature in carboxylic acid chemistry.

Applications and Uses

Cocrystal Formation

One of the most significant applications of 6-Cyanopyridine-2-carboxylic acid is in the field of crystal engineering, particularly in the formation of cocrystals. Cyanopyridines, including 6-Cyanopyridine-2-carboxylic acid, have been demonstrated to form reliable structural synthons with dicarboxylic acids . These interactions, combined with π-π stacking between aromatic rings, play a major role in determining the crystal architecture of the resulting materials.

The formation of cocrystals represents an important area in pharmaceutical development, as it can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs). Research has shown that cocrystal formation can improve properties such as solubility, bioavailability, melting point, and stability . The controlled synthesis of cocrystals using compounds like 6-Cyanopyridine-2-carboxylic acid allows for more predictable crystal structures compared to salt formation, making targeted drug design more efficient.

The pKa rule provides a useful approach for predicting whether a cocrystal or salt will form when 6-Cyanopyridine-2-carboxylic acid interacts with other compounds. With its pKa value of approximately 3.08, this compound can participate in both cocrystal and salt formation depending on the pKa of the partner molecule . This versatility makes it a valuable tool in crystal engineering research.

Other Applications

Beyond crystal engineering, 6-Cyanopyridine-2-carboxylic acid has potential applications in various fields due to its functional group combination. The carboxylic acid group makes it suitable for forming esters, amides, and metal complexes, while the cyano group can participate in various transformations including hydrolysis, reduction, and coordination to metals.

The compound's structural similarity to pyridine-based compounds used in medicinal chemistry suggests potential applications in pharmaceutical research. The cyano group can serve as a metabolically stable bioisostere for various functional groups, while the carboxylic acid provides a handle for derivatization or conjugation to other molecules of interest.

Research Developments and Future Prospects

Current research involving 6-Cyanopyridine-2-carboxylic acid primarily focuses on its applications in crystal engineering and cocrystal formation. The unique combination of functional groups in this molecule makes it an interesting candidate for developing new materials with tailored properties.

Future research directions may include:

-

Exploration of metal-organic frameworks (MOFs) incorporating 6-Cyanopyridine-2-carboxylic acid as a linker, leveraging both its carboxylic acid group for metal coordination and cyano group for secondary interactions.

-

Investigation of pharmaceutical cocrystals to improve drug delivery properties of existing active pharmaceutical ingredients.

-

Development of catalytic systems utilizing the compound's ability to coordinate to metals through both its pyridine nitrogen and carboxylic acid group.

-

Studies on photophysical properties of complexes and derivatives, given the extended π-conjugation in the molecule.

The relatively limited published research specifically on 6-Cyanopyridine-2-carboxylic acid indicates that there remains considerable untapped potential for this compound in various applications. The ongoing interest in heterocyclic chemistry and crystal engineering suggests that this compound will continue to attract attention from researchers in these fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume